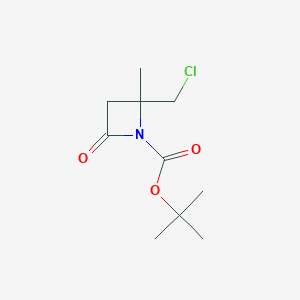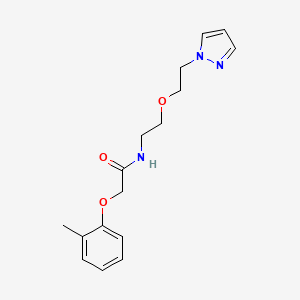
Asp-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartyl-Alanine, commonly referred to as Asp-Ala, is a dipeptide composed of the amino acids aspartic acid and alanine. Dipeptides like this compound are formed when two amino acids are linked by a peptide bond. Aspartic acid is an acidic amino acid with a carboxyl group in its side chain, while alanine is a non-polar amino acid with a methyl group in its side chain. This compound is significant in various biochemical processes and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Asp-Ala has several applications in scientific research, including:
Biochemistry: this compound is used as a model compound to study peptide bond formation and hydrolysis. It is also used in the synthesis of longer peptides and proteins.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: this compound is used in the production of bioactive peptides and as a building block for the synthesis of complex biomolecules
Wirkmechanismus
Target of Action
Aspartate Alanine dipeptide, also known as Asp-Ala, is a dipeptide composed of aspartate and alanine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects . .
Mode of Action
It is known that dipeptides can interact with various targets in the body, leading to different physiological effects
Biochemical Pathways
Aspartate Alanine dipeptide is involved in the metabolism of aspartate and alanine . Aspartate is a precursor for asparagine, isoleucine, methionine, lysine, threonine, pyrimidines, NAD, and pantothenate . Alanine, on the other hand, is produced by alanine transaminase, and it plays a crucial role in protein structure and metabolism . The downstream effects of these pathways include a wide range of biological functions, such as immune regulation, angiogenesis, wound healing, and antitumor activity .
Pharmacokinetics
It is known that dipeptides are generally well-absorbed in the body
Result of Action
It is known that dipeptides can have various physiological effects, depending on their specific amino acid composition and sequence
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of dipeptides
Biochemische Analyse
Biochemical Properties
Aspartate Alanine dipeptide interacts with various enzymes, proteins, and other biomolecules. For instance, aspartic acid, one of the constituents of Aspartate Alanine dipeptide, is synthesized through the transamination of oxaloacetate, facilitated by an aminotransferase enzyme . This process involves the transfer of an amine group from another molecule such as alanine or glutamine, yielding aspartate and an alpha-keto acid .
Cellular Effects
The Aspartate Alanine dipeptide influences various types of cells and cellular processes. For instance, aspartame, a synthetic dipeptide derived from aspartic acid and phenylalanine, has been reported to cause oxidative stress by producing reactive oxygen species . These reactive species can activate cellular apoptosis, hence cause tissue damage .
Molecular Mechanism
The Aspartate Alanine dipeptide exerts its effects at the molecular level through various mechanisms. Dipeptides are produced by coupling amino acids. The amino group on one amino acid is rendered non-nucleophilic and the carboxylic acid group in the second amino acid is deactivated as its methyl ester. The two modified amino acids are then combined in the presence of a coupling agent, which facilitates the formation of the amide bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspartate Alanine dipeptide can change over time. For instance, liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are found within liver cells at high concentrations. Raised ALT / AST levels in the blood occur in pathologies that cause liver cell inflammation or damage .
Dosage Effects in Animal Models
The effects of Aspartate Alanine dipeptide can vary with different dosages in animal models. For instance, the plasma and serum activity levels of aspartate aminotransferase and alanine aminotransferase can be estimated in live animals using regression models .
Metabolic Pathways
Aspartate Alanine dipeptide is involved in various metabolic pathways. For instance, aspartic acid, a component of the dipeptide, is most frequently synthesized through the transamination of oxaloacetate . This biosynthesis is facilitated by an aminotransferase enzyme .
Transport and Distribution
The Aspartate Alanine dipeptide is transported and distributed within cells and tissues. For instance, the aspartate:alanine exchanger family of membrane transporters includes industrially important transporters such as succinate exporter and glutamate exporter .
Subcellular Localization
Current computational tools for predicting protein subcellular locations have made significant strides, but the specific localization of dipeptides like Aspartate Alanine within the cell remains an open area of study .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Asp-Ala can be synthesized through peptide synthesis methods, which involve the formation of a peptide bond between the carboxyl group of aspartic acid and the amino group of alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. Common reagents used in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which facilitate the formation of the peptide bond .
Industrial Production Methods: In industrial settings, this compound can be produced using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids to build the peptide chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Asp-Ala can undergo various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of aspartic acid and alanine.
Oxidation: Aspartic acid residues in this compound can be oxidized to form aspartyl radicals, which can further react to form various oxidation products.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes like pepsin and trypsin, or acidic conditions (e.g., hydrochloric acid) can be used for hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or reactive oxygen species can induce oxidation.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products:
Hydrolysis: Aspartic acid and alanine.
Oxidation: Various aspartyl oxidation products.
Substitution: Derivatives with modified amino or carboxyl groups.
Vergleich Mit ähnlichen Verbindungen
Asp-Ala can be compared with other dipeptides, such as:
Glycyl-Alanine (Gly-Ala): Composed of glycine and alanine, Gly-Ala is a simpler dipeptide with different biochemical properties.
Leucyl-Alanine (Leu-Ala): Composed of leucine and alanine, Leu-Ala has a hydrophobic side chain, making it more hydrophobic than this compound.
Aspartyl-Glycine (Asp-Gly): Composed of aspartic acid and glycine, Asp-Gly has similar acidic properties but lacks the methyl group present in this compound
This compound is unique due to the presence of both an acidic and a non-polar amino acid, giving it distinct chemical and biochemical properties.
Eigenschaften
CAS-Nummer |
5694-27-9 |
|---|---|
Molekularformel |
C20H22N2O3S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C20H22N2O3S/c1-5-15(14-9-7-6-8-10-14)18(23)22-19-16(11-21)13(4)17(26-19)20(24)25-12(2)3/h6-10,12,15H,5H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
RZTXQRIPXGEXHZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2546947.png)


![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)
![2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2546952.png)


![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/new.no-structure.jpg)


